molecular formula C7H5BrCl2 B1273145 3-Bromo-2,4-dichlorotoluene CAS No. 206559-41-3

3-Bromo-2,4-dichlorotoluene

Cat. No. B1273145
M. Wt: 239.92 g/mol
InChI Key: DBWPADILUQENLH-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dichlorotoluene is a halogenated aromatic compound that is structurally related to several other bromo-chlorotoluene isomers and derivatives. While the specific compound 3-Bromo-2,4-dichlorotoluene is not directly studied in the provided papers, related compounds such as 2-bromo-1,4-dichlorobenzene (BDB) , 1-bromo-2,3-dichlorobenzene (BDCB) , and 2-bromo-4-chlorotoluene (2B4CT) have been investigated. These studies provide insights into the molecular structure, vibrational spectroscopy, and reactivity of bromo-chlorotoluene derivatives, which can be extrapolated to understand the properties of 3-Bromo-2,4-dichlorotoluene.

Synthesis Analysis

The synthesis of bromo-chlorotoluene derivatives often involves halogenation reactions where bromine and chlorine are introduced into the toluene ring. For example, the synthesis of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone involves a reaction mechanism starting from 2,3-dibromo-1,4-naphthoquinone . Similarly, the synthesis of 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene is achieved by reacting 4-bromo-1,3,4-trichloro-1-(decylsulfanyl)-2-nitro-buta-1,3-diene with morpholine . These methods suggest that the synthesis of 3-Bromo-2,4-dichlorotoluene could also involve halogenation of toluene derivatives.

Molecular Structure Analysis

The molecular structure of bromo-chlorotoluene derivatives has been extensively studied using various spectroscopic and computational methods. For instance, the molecular structure and conformational composition of 2-bromo-3-chloro-1-propene were determined by gas-phase electron diffraction . The molecular geometry, vibrational frequencies, and atomic charges of α-bromo-2,6-dichlorotoluene were calculated using DFT/B3LYP methods . These studies provide a foundation for understanding the molecular structure of 3-Bromo-2,4-dichlorotoluene, which is likely to exhibit similar halogen effects on the benzene ring.

Chemical Reactions Analysis

The reactivity of bromo-chlorotoluene derivatives can be influenced by the presence of halogen atoms, which can participate in various chemical reactions. For example, dissociative electron attachment to bromo-chlorotoluene isomers shows competition between the detachment of Cl- and Br- ions . The photocatalytic reaction of N-aryl amino acids with 2-bromo-3,3,3-trifluoropropene leads to the formation of 4-(difluoromethylidene)-tetrahydroquinolines . These findings suggest that 3-Bromo-2,4-dichlorotoluene could also undergo similar reactions, such as radical cyclization or electron attachment processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-chlorotoluene derivatives have been characterized through experimental and theoretical studies. The vibrational spectroscopic analysis of 2-bromo-4-chlorotoluene provides insights into the influence of bromine and chlorine atoms on the geometry and normal modes of vibrations . The computational study of 2-bromo-1,4-dichlorobenzene reveals its electronic density, NLO properties, and local reactivity properties . These studies indicate that 3-Bromo-2,4-dichlorotoluene would exhibit similar properties, such as specific vibrational frequencies and potential nonlinear optical behavior.

Scientific Research Applications

Application 1: Continuous Photochemical Benzylic Bromination

  • Specific Scientific Field : Chemistry, specifically photochemistry and flow chemistry .
  • Summary of the Application : 3-Bromo-2,4-dichlorotoluene is used in the process of photochemical benzylic bromination. This process involves the bromination of a toluene derivative, which is a common procedure in the synthesis of benzyl bromides . Benzyl bromides are important building blocks in the pharmaceutical, agrochemical, and materials industries .
  • Methods of Application or Experimental Procedures : The bromination process is carried out using a NaBrO3/HBr bromine generator in continuous flow mode. The bromine generator is optimized for highly efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs) .
  • Results or Outcomes : The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds. The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency, by monobromination (1.17 kg scale in 230 min, PMI = 3.08) or dibromination (15 g scale in 20 min, PMI = 3.64) .

Application 2: Anaerobic Catalytic Oxidation of Secondary Alcohols

  • Specific Scientific Field : Chemistry, specifically catalysis and organic synthesis .
  • Summary of the Application : 3-Bromo-2,4-dichlorotoluene is used as an oxidant and a solvent during the anaerobic catalytic oxidation of secondary alcohols . This process involves the oxidation of secondary alcohols to ketones, which is a fundamental transformation in organic synthesis .
  • Methods of Application or Experimental Procedures : The oxidation process is carried out using an in situ (N-heterocyclic carbene)-Ni(0) system . This system allows for the efficient oxidation of secondary alcohols under mild conditions .
  • Results or Outcomes : The use of 3-Bromo-2,4-dichlorotoluene in this process enables the efficient and selective oxidation of secondary alcohols to ketones . This method provides a sustainable and cost-effective approach to the synthesis of ketones, which are important intermediates in the production of various pharmaceuticals and fine chemicals .

Application 3: Growth Supplement in Culture Media

  • Specific Scientific Field : Microbiology .
  • Summary of the Application : 3-Bromo-2,4-dichlorotoluene is used as a growth supplement in the culture media of certain bacteria, such as Ralstonia sp. strain PS12 . This process involves the cultivation of bacteria for various research purposes .
  • Methods of Application or Experimental Procedures : The compound is added to the culture media, which provides the necessary nutrients for the bacteria to grow . The exact concentration and method of application can vary depending on the specific requirements of the bacterial strain .
  • Results or Outcomes : The use of 3-Bromo-2,4-dichlorotoluene in this context can enhance the growth of the bacteria, thereby facilitating various microbiological studies .

Safety And Hazards

3-Bromo-2,4-dichlorotoluene may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-1,3-dichloro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c1-4-2-3-5(9)6(8)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWPADILUQENLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370794
Record name 3-Bromo-2,4-dichlorotoluene
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Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,4-dichlorotoluene

CAS RN

206559-41-3
Record name 2-Bromo-1,3-dichloro-4-methylbenzene
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Record name 3-Bromo-2,4-dichlorotoluene
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URL https://comptox.epa.gov/dashboard/DTXSID40370794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206559-41-3
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